molecular formula C10H10ClFO2S B15311810 Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride

Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride

Cat. No.: B15311810
M. Wt: 248.70 g/mol
InChI Key: GMILEEMKJCDPFS-UHFFFAOYSA-N
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Description

Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a cyclopropyl group and a 4-fluorophenyl moiety. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and other functionalized compounds. This compound’s structure combines the steric effects of the cyclopropyl ring with the electronic influence of the para-fluorine substituent, which may modulate its reactivity, stability, and applications in pharmaceutical or agrochemical synthesis.

Properties

Molecular Formula

C10H10ClFO2S

Molecular Weight

248.70 g/mol

IUPAC Name

cyclopropyl-(4-fluorophenyl)methanesulfonyl chloride

InChI

InChI=1S/C10H10ClFO2S/c11-15(13,14)10(7-1-2-7)8-3-5-9(12)6-4-8/h3-7,10H,1-2H2

InChI Key

GMILEEMKJCDPFS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropyl(4-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while coupling reactions would produce biaryl compounds .

Scientific Research Applications

Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the development of bioactive molecules and as a tool for studying biological pathways.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl(4-fluorophenyl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Fluorophenylmethanesulfonyl Chlorides

The General Catalog of Kanto Reagents () lists three isomers of fluorophenylmethanesulfonyl chloride, differing in fluorine substitution (ortho, meta, para). Key comparative data include:

Compound CAS RN Melting Point (°C) Purity & Pricing (Kanto Reagents)
(2-Fluorophenyl)methanesulfonyl chloride 24974-71-8 55–56 95% (1g: ¥17,300; 250mg: ¥4,400)
(3-Fluorophenyl)methanesulfonyl chloride 24974-72-9 39–41 97% (5g: ¥35,400; 1g: ¥20,600)
(4-Fluorophenyl)methanesulfonyl chloride 103360-04-9 61–63 Not explicitly listed

Key Observations :

  • Melting Points : The para-substituted isomer (target compound’s phenyl analog) exhibits the highest melting point (61–63°C), likely due to enhanced symmetry and crystallinity compared to ortho/meta isomers .
  • Reactivity: The para-fluorine’s electron-withdrawing effect may increase electrophilicity at the sulfonyl chloride group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols) compared to non-fluorinated analogs.
Cyclopropyl vs. Non-Cyclopropyl Substituents
  • Steric Effects : The cyclopropyl group introduces significant steric hindrance compared to linear alkyl or aryl substituents. For example, cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride () has a molar mass of 251.68 g/mol, with the cyclopropyl ring likely reducing conformational flexibility and influencing binding interactions in biological systems.
  • Stability: Cyclopropane’s ring strain may render the compound more reactive under certain conditions (e.g., acidic or thermal), as seen in the decomposition hazards noted for methanesulfonyl chloride (release of SOx, CO, and halogenated gases under heat) .
Comparison with Trifluoromethyl and Cyclohexyl Derivatives
  • Bulkier Substituents : Cyclohexyl analogs (e.g., 1-cyclohexylmethanesulfonamido acetic acid, ) exhibit higher hydrophobicity and steric bulk, which may reduce reaction rates in nucleophilic substitutions compared to the cyclopropyl variant.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm structure via aromatic proton splitting (δ 7.47–7.15 ppm, J = 8.5–5.2 Hz) and cyclopropyl CH₂ signals (δ 1.2–1.5 ppm) .
  • Elemental analysis : Validate C, H, S, and Cl content (e.g., C: 40.30% calc. vs. 41.56% obs.) .
  • Mass spectrometry (HRMS) : Detect molecular ion peak at m/z 208.6377 (C₇H₆ClFO₂S) .

Advanced Consideration : Discrepancies in NMR shifts between batches may arise from residual solvents or moisture. Use deuterated DCM for consistent spectra .

How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus
The cyclopropyl ring introduces steric hindrance and electronic effects:

  • Steric effects : Limits access to the sulfonyl chloride group, slowing reactions with bulky nucleophiles (e.g., tert-butanol) .
  • Electronic effects : The strained cyclopropane ring may donate electron density via conjugation, enhancing electrophilicity of the sulfonyl chloride .

Methodological Note : To mitigate steric effects, use polar aprotic solvents (e.g., DMF) and elevate temperatures (50–60°C) for reactions with hindered nucleophiles .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and vapor respirators (JIS T 8152-certified) .
  • Ventilation : Use fume hoods with >12 air changes/hour to prevent inhalation of toxic vapors (H330 hazard) .
  • Spill management : Absorb with sand or vermiculite; neutralize residues with sodium bicarbonate .

Advanced Consideration : Decomposition products (SO₂, HCl) require gas scrubbers for large-scale reactions .

How can researchers resolve contradictions in reported biological activity data for sulfonyl chloride derivatives?

Advanced Research Focus
Discrepancies in antimicrobial or enzyme inhibition studies may arise from:

  • Purity variability : HPLC-grade (>98%) material reduces false positives .
  • Assay conditions : Standardize buffer pH (7.4) and temperature (37°C) for enzyme kinetics .
  • Structural analogs : Compare with (4-Cyclohexylphenyl)methanesulfonyl chloride (CAS 1516192-86-1) to isolate substituent effects .

Q. Advanced Research Focus

  • DFT calculations : Use B3LYP/6-311+G(d,p) to model charge distribution. The fluorine atom withdraws electron density, increasing sulfonyl chloride electrophilicity .
  • Molecular docking : Simulate binding to serine proteases; fluorophenyl enhances π-stacking with aromatic residues (e.g., tryptophan) .

Case Study : Substituent Hammett constants (σₚ = 0.06 for -F) correlate with reaction rates in SN2 mechanisms .

How does solvent choice impact the stability of this compound?

Q. Basic Research Focus

  • Nonpolar solvents (toluene) : Extend shelf life (6 months at –20°C) by reducing hydrolysis .
  • Polar aprotic solvents (DMF) : Accelerate decomposition; use within 48 hours .

Q. Advanced Research Focus

  • Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 90:10) to resolve enantiomers .
  • X-ray crystallography : Confirm absolute configuration of crystalline derivatives (e.g., amine salts) .

Note : The cyclopropyl group’s rigidity minimizes racemization during reactions, unlike flexible alkyl chains .

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